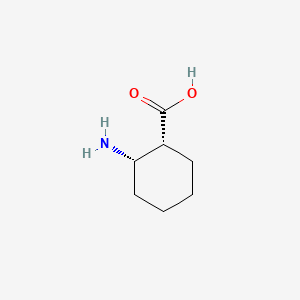

cis-2-Aminocyclohexanecarboxylic acid

Description

Contextualization within Non-Proteinogenic Amino Acids and Cyclic β-Amino Acids

Cis-2-Aminocyclohexanecarboxylic acid is classified as a non-proteinogenic amino acid. ontosight.ai Unlike the 22 proteinogenic amino acids that are encoded by the genetic code to build proteins, non-proteinogenic amino acids are not. wikipedia.org These compounds can be found in nature or synthesized in the laboratory and serve various functions, including acting as intermediates in metabolic pathways or as building blocks for novel synthetic molecules. ontosight.aiwikipedia.org

Furthermore, this compound is a member of the cyclic β-amino acid family. researchgate.netresearchgate.net The designation "β" indicates that the amino group is attached to the second carbon atom (the β-carbon) away from the carboxyl group, in contrast to α-amino acids where the amino group is on the first carbon. Its cyclic nature, conferred by the cyclohexane (B81311) ring, imposes significant conformational constraints on the molecule. elsevierpure.com These constraints are of great interest to chemists, particularly in the field of foldamer research, which focuses on creating synthetic oligomers that mimic the structure and function of natural peptides and proteins. researchgate.net

Significance of the cis-Configuration in Structural Preorganization

The term "cis" in this compound refers to the stereochemical arrangement where the amino and carboxyl functional groups are positioned on the same side of the cyclohexane ring. fiveable.me This specific spatial arrangement is crucial as it "preorganizes" the molecule into a well-defined conformation. researchgate.net This inherent structural rigidity is a key feature that distinguishes it from more flexible, linear amino acids.

The preorganized structure of cis-ACHC significantly influences the secondary structures of peptides into which it is incorporated. researchgate.net Research has shown that peptides containing alternating cis-ACHC and α-amino acid residues, such as L-alanine, can adopt stable helical conformations, specifically 11/9-helices. researchgate.netelsevierpure.com The predictable conformational preference of cis-ACHC makes it a valuable building block for designing and constructing peptides with specific, predetermined three-dimensional shapes. elsevierpure.com While its diastereomer, trans-ACHC, has been more extensively studied as a component in foldamers that form 14-helices, the unique conformational properties of cis-ACHC have led to its own area of investigation. researchgate.netacs.org

Historical Perspectives in Chemical Synthesis and Conformational Studies

The synthesis of this compound and its derivatives has been a subject of academic inquiry for several decades. Synthetic routes to produce enantiomerically pure forms of the compound were reported in the late 1990s. acs.org The synthesis often involves multi-step procedures, which have been refined over time to improve efficiency and yield. rsc.org

Concurrently, significant effort has been dedicated to understanding the compound's three-dimensional structure and behavior in solution. Conformational studies have heavily relied on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations to probe its preferred shapes. researchgate.netnih.gov Two-dimensional NMR experiments have been particularly useful in determining the structure of oligomers containing cis-ACHC residues. researchgate.net In some cases, X-ray crystallography has provided atomic-resolution data on the solid-state structure of these molecules, confirming the extended conformations and specific hydrogen-bonding patterns that characterize peptides incorporating this unique amino acid. researchgate.net

Chemical and Physical Properties

The following table summarizes key computed and experimental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | nih.govalfa-chemistry.comchemspider.com |

| Molecular Weight | 143.18 g/mol | nih.govalfa-chemistry.com |

| IUPAC Name | (1R,2S)-2-aminocyclohexane-1-carboxylic acid | nih.gov |

| CAS Number | 5691-20-3 | nih.gov |

| Canonical SMILES | C1CCC(C(C1)N)C(=O)O | nih.gov |

| InChI Key | USQHEVWOPJDAAX-RITPCOANSA-N | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,2S)-2-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQHEVWOPJDAAX-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101256649 | |

| Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189101-43-7 | |

| Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189101-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Cis 2 Aminocyclohexanecarboxylic Acid

Stereoselective and Asymmetric Synthesis Strategies

Achieving control over the stereochemistry at the C1 and C2 positions of the cyclohexane (B81311) ring is the primary challenge in the synthesis of cis-ACHC. Various methodologies have been developed to address this, ranging from enzymatic resolutions to complex catalytic asymmetric reactions.

Enantioselective Hydrolysis Approaches

Enzymatic methods offer a powerful route to enantiomerically pure compounds under mild reaction conditions. One established method for preparing cis-2-aminocyclohexanecarboxylic acids involves the enantioselective hydrolysis of corresponding symmetrical diesters. orgsyn.org Enzymes such as pig liver esterase (PLE) are utilized to selectively hydrolyze one of the ester groups of a prochiral diester, leading to a chiral monoester. This bio-catalytic approach is valued for its high enantioselectivity. The process typically involves incubating the diester substrate with the enzyme in a buffered aqueous solution, followed by separation of the resulting chiral acid from the unreacted diester.

Alkali Metal in Ammonia (B1221849) Reduction Methods

The reduction of aromatic systems using alkali metals dissolved in liquid ammonia, a variation of the Birch reduction, provides another pathway to cis-ACHC derivatives. This method has been applied to the synthesis of 6-alkyl-cis-2-aminocyclohexanecarboxylic acids through the reduction of pyrrolobenzodiazepine-5,11-diones, followed by olefin hydrogenation. orgsyn.org In this process, an alkali metal such as potassium is added to a solution of the substrate in liquid ammonia at low temperatures (e.g., -78°C). orgsyn.org The reaction is then quenched, and the ammonia is allowed to evaporate, yielding the reduced product. This highly stereoselective reduction is a key step in the synthesis of complex natural products like (+)-pumiliotoxin C. orgsyn.org

| Parameter | Description |

| Reaction | Alkali Metal in Ammonia Reduction |

| Substrate | Pyrrolobenzodiazepine-5,11-diones |

| Reagents | Potassium (K) metal, liquid ammonia (NH₃) |

| Temperature | -78°C |

| Quenching Agent | Ammonium chloride (NH₄Cl) |

| Product | 6-Alkyl-cis-2-aminocyclohexanecarboxylic acid (after hydrogenation) |

β-Lactam Ring Opening Strategies

The strained, four-membered ring of β-lactams makes them versatile synthetic intermediates that can be opened to yield various amino acid derivatives. nih.govorganicreactions.org This "β-lactam synthon method" has been effectively used to produce highly functionalized cis-2-aminocyclohexanecarboxylic acids. nih.govresearchgate.net The synthesis begins with an unsaturated bicyclic β-lactam, which can be prepared in enantiomerically pure form through enzymatic resolution. researchgate.net The olefinic bond of the β-lactam is then functionalized, for example, through stereoselective epoxidation with an agent like 3-chloroperbenzoic acid (m-CPBA). Subsequent regioselective opening of the oxirane ring, followed by hydrolysis of the lactam and ester moieties, yields the desired functionalized cis-2-aminocyclohexanecarboxylic acid. researchgate.net This strategy allows for precise control over the stereochemistry and the introduction of various functional groups onto the cyclohexane ring.

Table 1: Example of β-Lactam Ring Opening Strategy

| Step | Starting Material | Reagents | Intermediate/Product | Outcome |

|---|---|---|---|---|

| 1 | Ethyl cis-2-aminocyclohex-4-enecarboxylate | 3-Chloroperbenzoic acid (m-CPBA) | Epoxy amino ester | Cis-diastereoselective epoxidation researchgate.net |

| 2 | Epoxy amino ester | Sodium borohydride (B1222165) (NaBH₄) in Ethanol (EtOH) | Hydroxylated amino ester | Regioselective opening of the oxirane ring researchgate.net |

Catalytic Asymmetric Approaches

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach for producing enantiopure compounds. Several catalytic systems have been developed for the synthesis of β-amino acids. acs.orgacs.org One notable method is the imidodiphosphorimidate (IDPi) catalyzed Mukaiyama-Mannich type reaction between bis-silyl ketene (B1206846) acetals and a silylated aminomethyl ether. This approach delivers free β²-amino acids in high yields and excellent enantioselectivity after a simple hydrolytic workup. acs.org The confined chiral environment of the IDPi catalyst directs the facial approach of the reactants, ensuring high stereocontrol. acs.org This method is applicable to a broad range of substrates, including those that yield cyclic alkyl β²-amino acids. acs.org

Another powerful strategy involves the use of bifunctional thiourea (B124793) catalysts in enantioselective tandem Michael reactions. acs.org These catalysts can promote reactions that form the cyclic backbone with high stereocontrol, providing a pathway to precursors of this compound. acs.org

Synthesis of Functionalized this compound Derivatives

The modification of the cis-ACHC scaffold by introducing functional groups is crucial for modulating its physicochemical properties and for enabling its conjugation to other molecules.

Derivatization for Enhanced Solubility

The inherent solubility of cis-ACHC can be limited, particularly for its oligomers in certain organic solvents. wisc.edu To enhance solubility, especially in aqueous media for biological applications, functional groups such as hydroxyl (-OH) groups can be introduced onto the cyclohexane ring. researchgate.net One synthetic strategy involves the regio- and stereoselective hydroxylation of a precursor like trans-2-aminocyclohexenecarboxylic acid. researchgate.net This derivatization not only improves water solubility but also provides a handle for further chemical modifications, such as conjugation to oligosaccharides, which can be essential for the biological activity of peptide-based molecules. researchgate.net The use of protecting groups like tert-butoxycarbonyl (Boc) for the amino group and benzyl (B1604629) ester (Bn) for the carboxyl group is common during the synthesis of these derivatives to ensure selective reactions. wisc.edu

Incorporation of Protecting Groups (e.g., Boc, Z)

In the multi-step synthesis of complex molecules, such as peptides or pharmaceuticals, the strategic use of protecting groups is essential. jocpr.com For a bifunctional molecule like this compound, which contains both a reactive amine and a carboxylic acid group, it is often necessary to temporarily mask the amine functionality to prevent it from participating in unwanted side reactions. jocpr.comnih.gov This masking is achieved by converting the amine into a less reactive derivative, a process known as protection. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its subsequent removal. jocpr.com Among the most widely employed protecting groups for amines are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) groups. nih.gov

Tert-Butoxycarbonyl (Boc) Protection

The tert-butoxycarbonyl (Boc) group is a common acid-labile protecting group for amines. The protection of this compound is typically achieved through its reaction with di-tert-butyl dicarbonate (B1257347), commonly referred to as Boc anhydride (B1165640) (Boc₂O). wikipedia.org This reaction converts the nucleophilic amine into a carbamate, rendering it unreactive to most bases and nucleophiles. wikipedia.org The resulting compound, Boc-cis-2-aminocyclohexanecarboxylic acid, is a versatile and stable building block used in peptide synthesis and pharmaceutical development. chemimpex.com The incorporation of the Boc group can enhance the compound's stability and solubility. chemimpex.com

The N-tert-butoxycarbonylation of amines can be performed under various conditions. A common method involves reacting the amine with Boc anhydride in the presence of a base. organic-chemistry.org This can be accomplished in aqueous conditions using a base like sodium bicarbonate or in an organic solvent such as acetonitrile (B52724) or tetrahydrofuran (B95107) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgbeilstein-journals.org The Boc group can be removed later using moderately strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride in methanol (B129727). wikipedia.org

Table 1: Summary of Boc Protection Reaction

| Aspect | Description | References |

|---|---|---|

| Protecting Reagent | Di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) | wikipedia.orgorgsyn.org |

| Functional Group Formed | N-tert-butoxycarbonyl (carbamate) | wikipedia.org |

| Typical Bases | Sodium bicarbonate (NaHCO₃), 4-dimethylaminopyridine (DMAP) | wikipedia.orgchemicalbook.com |

| Common Solvents | Water, Acetonitrile, Tetrahydrofuran (THF) | wikipedia.orgbeilstein-journals.org |

| Key Characteristics | Resulting protected amine is stable to most bases and nucleophiles. | wikipedia.orgorganic-chemistry.org |

| Deprotection Condition | Anhydrous, moderately strong acids (e.g., TFA, HCl). | wikipedia.org |

Benzyloxycarbonyl (Z) Protection

The benzyloxycarbonyl (Cbz or Z) group is another cornerstone of amine protection in organic synthesis, particularly in the pioneering days of peptide chemistry. total-synthesis.comnumberanalytics.com It is introduced by reacting the amine of this compound with benzyl chloroformate (Cbz-Cl or Z-Cl). wikipedia.org This reaction, often performed under Schotten-Baumann conditions, involves an acylation of the amine in the presence of a base, such as sodium carbonate or sodium hydroxide (B78521), to form a stable carbamate. total-synthesis.comguidechem.com The base is required to neutralize the hydrogen chloride (HCl) that is liberated during the reaction. total-synthesis.com

A key advantage of the Z group is its stability under a range of conditions, including the acidic and basic treatments that cleave other protecting groups like Boc and Fmoc, respectively, making it an orthogonal protecting group. total-synthesis.com The standard method for deprotection of a Cbz-protected amine is catalytic hydrogenolysis. wikipedia.org This process typically involves using hydrogen gas (H₂) and a palladium-based catalyst (e.g., palladium on charcoal, Pd/C), which cleaves the benzyl group, leading to a carbamic acid that readily decarboxylates to release the free amine. nih.govwikipedia.org

Table 2: Summary of Z (Cbz) Protection Reaction

| Aspect | Description | References |

|---|---|---|

| Protecting Reagent | Benzyl chloroformate (Cbz-Cl, Z-Cl) | wikipedia.orgcommonorganicchemistry.com |

| Functional Group Formed | N-benzyloxycarbonyl (carbamate) | total-synthesis.com |

| Typical Bases | Sodium carbonate (Na₂CO₃), Sodium hydroxide (NaOH), Triethylamine | wikipedia.orgguidechem.com |

| Common Solvents | Water, Ethyl acetate, Dichloromethane (CH₂Cl₂) | wikipedia.orgguidechem.com |

| Key Characteristics | Stable to many acidic and basic conditions; orthogonal to Boc and Fmoc groups. | total-synthesis.com |

| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂, Pd/C). | nih.govwikipedia.org |

Conformational Analysis and Secondary Structure Induction

Spectroscopic and Crystallographic Probes of Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the detailed conformational analysis of peptides containing cis-2-aminocyclohexanecarboxylic acid in solution nih.govnih.gov. A variety of NMR techniques are employed to elucidate the three-dimensional structure and dynamics of these molecules.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), are essential for a complete structural assignment.

COSY and TOCSY experiments are used to identify the spin systems of the individual amino acid residues by revealing through-bond scalar couplings between protons.

NOESY and ROESY experiments are crucial for determining the spatial proximity of protons that are close in space (< 5 Å) but may be distant in the peptide sequence. The pattern of observed NOEs/ROEs provides critical distance constraints for structure calculation. For helical structures, characteristic NOEs are observed between the amide proton of one residue and protons of preceding residues in the sequence (e.g., dαN(i, i+1), dNN(i, i+1), dβN(i, i+1)). For extended or sheet-like structures, different NOE patterns would be expected.

The magnitude of the ³J(HN, Hα) coupling constant, obtained from high-resolution 1D or 2D spectra, provides information about the backbone dihedral angle φ, according to the Karplus relationship. This data is vital for defining the backbone conformation.

Below is a representative table of ¹H NMR chemical shifts for the Fmoc-protected this compound to illustrate the typical resonance regions for the protons of the core structure.

| Proton | Chemical Shift (δ, ppm) |

| CH-NH | 2.24 |

| CH-COO | 2.00 |

| CH₂ (cyclohexyl) | 1.20 - 1.90 |

| NH | 5.61 (in Fmoc-trans-ACHC) |

| Aromatic (Fmoc) | 7.30 - 7.87 |

| Data derived from a study on Fmoc-protected aminocyclohexane carboxylic acids in DMSO rsc.org. |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and oligomers in solution. This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum, particularly in the far-UV region (190-250 nm), provides characteristic signatures for different types of secondary structures, such as helices, sheets, and random coils.

In the study of β-peptides, including those derived from this compound, CD spectroscopy is instrumental in elucidating their conformational preferences. For oligomers of the diastereomeric trans-2-aminocyclohexanecarboxylic acid, CD studies in methanol (B129727) have revealed a distinct positive band around 215 nm. The intensity of this band increases with the length of the oligomer (dimer, trimer, tetramer, and hexamer), which is indicative of the formation of a stable, ordered helical secondary structure, specifically a 14-helix. wisc.edu

However, investigations into oligomers of this compound have shown a marked difference in conformational behavior. Two-dimensional NMR experiments on homooligomers of cis-ACHC, as well as alternating β-peptides with β³-homo-alanine and 1:1 α/β-peptides with alanine, suggest that these oligomers predominantly adopt extended conformations in solution, rather than well-defined folded structures. researchgate.net This indicates that the cis-configuration of the amino acid disfavors the formation of stable helical structures that are observed for the trans-isomer.

The table below summarizes the key CD spectroscopic findings for oligomers of the related trans-2-aminocyclohexanecarboxylic acid, which provides a comparative context for the conformational preferences of this compound oligomers.

| Oligomer Length | Solvent | Observed CD Signal | Inferred Conformation |

| Dimer | Methanol | Positive band around 215 nm | Partial helical character |

| Trimer | Methanol | Increased intensity of positive band around 215 nm | Increasing helical content |

| Tetramer | Methanol | Strong positive band around 215 nm | Stable helical structure |

| Hexamer | Methanol | Very strong positive band around 215 nm | Well-defined 14-helix |

This data is for trans-2-aminocyclohexanecarboxylic acid oligomers and is provided for comparative purposes. wisc.edu

X-ray Crystallography of this compound Oligomers

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and torsion angles, thereby offering definitive insights into the molecular conformation and intermolecular interactions in the solid state.

While extensive crystallographic data exists for oligomers of trans-2-aminocyclohexanecarboxylic acid, which typically adopt helical conformations, studies on oligomers of this compound have revealed a preference for more extended structures. researchgate.net Crystal structures of a cis-ACHC dimer and an α/β-peptide tetramer containing cis-ACHC both show extended conformations. researchgate.net A notable feature of these structures is the presence of six-membered-ring C=O···H–N intramolecular hydrogen bonds. researchgate.net This type of hydrogen bonding pattern contributes to the stabilization of the extended backbone conformation.

In hybrid peptides containing alternating this compound and D- or L-alanine residues, crystallographic studies have demonstrated the formation of C₁₁/C₉-helical conformations.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.123 |

| b (Å) | 6.374 |

| c (Å) | 10.931 |

| α (°) | 97.90 |

| β (°) | 99.08 |

| γ (°) | 110.49 |

| Z | 2 |

This data is for cis-2-aminocyclopentanecarboxylic acid and is provided for illustrative purposes. nih.gov

Infrared (IR) Spectroscopy and Vibrational Circular Dichroism (VCD)

Infrared (IR) spectroscopy is a widely used analytical technique that provides information about the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the presence of these groups and for studying molecular structure and hydrogen bonding. In the context of peptides, the amide I (C=O stretching, ~1600-1700 cm⁻¹) and amide II (N-H bending and C-N stretching, ~1500-1600 cm⁻¹) bands are particularly sensitive to the secondary structure.

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. VCD provides information about the stereochemistry and conformation of chiral molecules in solution. The VCD spectrum is highly sensitive to the three-dimensional structure of a molecule, making it a powerful tool for conformational analysis of peptides and other biomolecules.

For cyclic peptides containing trans-2-aminocyclohexanecarboxylic acid, VCD spectroscopy, in conjunction with quantum chemical calculations, has been successfully employed to elucidate their three-dimensional structures in solution. nih.gov Experimental VCD spectra are compared with theoretical spectra computed for different possible conformations to identify the most probable structure. nih.gov

While specific IR and VCD studies on oligomers of this compound are not detailed in the provided search results, these techniques would be highly valuable for their conformational analysis. IR spectroscopy could be used to probe the intramolecular hydrogen bonding patterns, such as the six-membered-ring C=O···H–N hydrogen bonds observed in the solid state. researchgate.net VCD spectroscopy would be particularly useful for determining the preferred solution-state conformations and for comparing them with the extended structures found in the crystalline phase.

The table below outlines the typical IR absorption regions for key functional groups present in this compound and its oligomers, which are relevant for their spectroscopic characterization.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| N-H (Amine/Amide) | Stretching | 3200-3500 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C=O (Amide I) | Stretching | 1630-1680 |

| N-H (Amide II) | Bending | 1510-1570 |

| C-N | Stretching | 1020-1250 |

Applications in Peptide and Foldamer Chemistry

Design of Peptide Mimetics and Foldamers

Foldamers are unnatural oligomers that adopt well-defined, compact conformations reminiscent of the secondary structures of proteins, such as helices and sheets. researchgate.net The preorganization of a monomer unit is crucial for the development of stable foldamers. Cis-ACHC, as a preorganized β-amino acid, restricts the torsional angles around the Cα–Cβ bond, thereby guiding the folding of the entire peptide chain. researchgate.net This property has been extensively exploited to create peptide mimetics—molecules that mimic the structure and function of natural peptides but often possess enhanced properties like increased stability and bioavailability.

One of the most successful applications of cis-ACHC is in the construction of unnatural peptide helices. When alternated with α-amino acids in a 1:1 pattern, cis-ACHC residues consistently promote the formation of a specific helical structure known as the 11/9-helix. researchgate.netresearchgate.net This nomenclature indicates a mixed helix stabilized by a repeating pattern of 11-membered and 9-membered hydrogen-bonded rings. researchgate.net

Crystallographic and NMR studies have confirmed the formation of these stable 11/9-helical conformations in various α/β-peptides containing cis-ACHC. researchgate.net For instance, α/β-peptides composed of alternating L-alanine and (1S,2R)-cis-ACHE (a closely related analogue) have been shown to adopt 11/9-helical structures both in solution and in the solid state. This predictable folding behavior makes cis-ACHC a reliable building block for designing helical scaffolds.

The incorporation of cis-ACHC significantly influences the conformational stability of peptides. The rigid cyclohexane (B81311) ring reduces the conformational freedom of the peptide backbone, which can stabilize specific folded states. researchgate.net However, the stability of these structures is also sensitive to the surrounding environment. For example, the folding propensity of 11/9-helical α/β-peptides containing cis-ACHC is known to decrease as the polarity of the solvent increases. rsc.org

To overcome this limitation, researchers have developed derivatives of cis-ACHC. One such analogue, cis-2-amino-cis-4-methylcyclohexanecarboxylic acid, was designed to further stabilize the 11/9-helix. The addition of the methyl group enhances the helical propensity, leading to stable folding even in protic solvents like methanol (B129727). rsc.org This demonstrates that the conformational stability and dynamics of these foldamers can be fine-tuned through chemical modification of the cis-ACHC scaffold.

| Peptide Type | Incorporated β-Amino Acid | Resulting Helical Structure | Key Findings | References |

|---|---|---|---|---|

| α/β-Peptide (alternating) | cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC) | 11/9-Helix | Reliably induces 11/9-helical folds, but stability is solvent-dependent. | researchgate.netresearchgate.net |

| β-Peptide (alternating chirality) | This compound (cis-ACHC) | 12/10-Helix | Oligomers of cis-ACHC with alternating chirality can form 12/10-helices. | researchgate.net |

| α/β-Peptide (alternating) | cis-2-Aminocyclohex-4-enecarboxylic acid (cis-ACHE) | 11/9-Helix | The unsaturated analog also promotes 11/9-helical conformations. | researchgate.net |

| α/β-Peptide (alternating) | cis-2-Amino-cis-4-methylcyclohexanecarboxylic acid | 11/9-Helix | Increased helical stability, particularly in polar, protic solvents. | rsc.org |

While cis-ACHC is a potent helix-inducing element, its application in mimicking other secondary structures like β-sheets or β-sandwiches is not well-documented. Research has shown that homooligomers of cis-ACHC tend to adopt extended conformations rather than compact, folded structures stabilized by inter-residue hydrogen bonds. researchgate.netresearchgate.net This contrasts with its diastereomer, trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), which has been successfully used to create β-sheet-like structures in cyclic peptides. nih.gov The current body of research strongly indicates that the conformational preferences of cis-ACHC overwhelmingly favor the formation of various helical folds, particularly in hybrid peptides, with limited evidence for its utility in templating β-sheet or related tertiary structures.

A significant advantage of incorporating unnatural amino acids like cis-ACHC into peptides is the enhanced resistance to enzymatic degradation. acs.orgnih.gov Proteases, the enzymes responsible for peptide and protein breakdown, have highly specific active sites tailored to recognize and cleave peptide bonds between L-α-amino acids. acs.org The introduction of a β-amino acid disrupts the natural α-peptide backbone, rendering the adjacent peptide bonds unrecognizable to most proteases. acs.orgnih.gov

Peptides containing β-amino acids, including α/β-hybrids, have demonstrated substantially increased stability in the presence of various proteases such as trypsin, chymotrypsin, and pronase. acs.orgacs.org This inherent resistance to proteolysis is a crucial feature for the development of peptide-based therapeutics, as it can significantly prolong their half-life and bioavailability in vivo. nih.gov

| Peptide Type | Enzyme(s) | Observation | Implication for cis-ACHC Peptides | References |

|---|---|---|---|---|

| α/β-Peptides | Trypsin, Chymotrypsin | Resistant to cleavage after 36 hours of incubation. | High stability against common serine proteases is expected. | acs.org |

| α/β-Peptides | Pronase | Slightly affected, with minor cleavage detected only after 90 hours. | Expected to be highly resistant to broad-spectrum proteases. | acs.org |

| General β-Peptides | General Peptidases | Exhibit a superior stability profile compared to α-peptides. Efforts to hydrolyze β-β peptide bonds have been largely unsuccessful. | Provides a robust scaffold for designing long-lasting peptide mimetics. | nih.gov |

| α/β-Peptides (ααβαααβ pattern) | General Proteases | Display substantial resistance to proteolysis while mimicking α-helical structures. | The backbone modification inherently hinders proteolytic degradation. | acs.orgbiorxiv.org |

Role as a Conformationally Constrained β-Amino Acid Building Block

The fundamental utility of cis-ACHC in foldamer design stems from its role as a conformationally constrained building block. researchgate.netresearchgate.net Unlike linear β-amino acids which have multiple rotatable bonds, the cyclic nature of cis-ACHC rigidly fixes the relative positions of the amine and carboxylic acid groups. Specifically, the cyclohexane ring favors a chair conformation, which in turn restricts the Cα-Cβ bond to specific gauche conformations. researchgate.netresearchgate.net This "preorganization" reduces the entropic cost of folding, making it easier for the peptide to adopt a specific, stable secondary structure. This principle is the cornerstone of its use in directing the formation of predictable helical structures in oligomers. researchgate.net

Development of Hybrid Peptides (α/β-Peptides)

The development of hybrid peptides, particularly those combining α- and β-amino acids, represents a major area of application for cis-ACHC. researchgate.netresearchgate.net By alternating cis-ACHC with natural or unnatural α-amino acids, researchers can create novel backbone architectures with unique structural and functional properties. researchgate.net As previously discussed, the most prominent example is the formation of the 11/9-helix, a structure not found in natural proteins. researchgate.netresearchgate.netrsc.org These α/β-hybrid peptides merge the structural diversity of α-amino acids, which allows for the introduction of various side chains for functionalization, with the conformational stability and proteolytic resistance conferred by β-amino acid building blocks like cis-ACHC. nih.gov

Contribution to Medicinal Chemistry and Drug Discovery

Scaffolds for Novel Bioactive Molecules

The design of effective therapeutic agents often relies on the principle of conformational constraint, where a molecule's flexibility is reduced to lock it into a biologically active shape. Cis-2-Aminocyclohexanecarboxylic acid is an exemplary scaffold for this purpose. As a conformationally constrained β-amino acid, its cyclohexane (B81311) ring restricts the rotational freedom of the molecule, providing a predictable three-dimensional structure. elsevierpure.com

This pre-organized geometry is highly advantageous in medicinal chemistry for several reasons:

Enhanced Receptor Binding: By incorporating this rigid scaffold, chemists can design peptides and small molecules where the pharmacophoric groups (the parts of the molecule that interact with the biological target) are held in the optimal orientation for binding. This can lead to significantly higher affinity and selectivity for the target receptor or enzyme.

Induction of Secondary Structures: When integrated into peptide chains, this compound can act as a turn-mimetic, inducing specific and stable secondary structures such as helices and β-turns. elsevierpure.comnih.gov This ability to control peptide folding is crucial for mimicking the structure of natural bioactive peptides while improving their drug-like properties. nih.gov

Structural Diversity: The scaffold serves as a versatile building block, allowing for the synthesis of a wide array of derivatives. Functional groups can be systematically added to the core structure to explore structure-activity relationships (SAR) and optimize a compound's biological activity. mdpi.com

Design of Pharmaceuticals with Enhanced Properties

Incorporating the this compound scaffold can bestow significant advantages upon a drug candidate, particularly in improving its pharmacokinetic profile.

A major challenge in drug development is ensuring that an active compound can be effectively absorbed by the body, a property known as oral bioavailability. Linear peptides and other flexible molecules are often poor drug candidates because they are easily degraded in the digestive tract and are too polar to pass through cell membranes. nih.govresearchgate.net

The use of scaffolds like this compound to create cyclic or conformationally constrained molecules can overcome these limitations. wuxiapptec.comuq.edu.au Cyclization shields the molecule's polar amide backbone while exposing lipophilic side chains, which facilitates passive diffusion across the gut wall. nih.gov Furthermore, the rigid structure protects against enzymatic degradation. researchgate.netnih.gov This combination of effects can dramatically improve a drug's ability to be absorbed when taken orally. nih.govwuxiapptec.com

| Compound Type | Structure | Key Feature | Oral Bioavailability (F%) in Rats |

|---|---|---|---|

| Linear Pentaleucine | Linear | Flexible, exposed termini | <1% |

| Cyclic Pentaleucine | Cyclic | Constrained, no termini | 4-17% |

Data is illustrative and based on findings for comparable structures. nih.gov

The metabolic stability of a drug is critical to its therapeutic efficacy, determining how long it remains active in the body. Peptides, in particular, are susceptible to rapid breakdown by proteases. eurekaselect.com The rigid, cyclic nature of the this compound scaffold provides a powerful strategy for enhancing metabolic stability. nih.gov

By incorporating this structure, drug designers can:

Eliminate Cleavage Sites: The cyclized structure removes the free N- and C-termini, which are the primary recognition sites for aminopeptidases and carboxypeptidases, respectively. nih.gov

Sterically Hinder Enzyme Access: The constrained conformation of the peptide backbone can prevent endopeptidases from accessing and cleaving internal amide bonds. wuxiapptec.com This resistance to enzymatic degradation leads to a longer plasma half-life, allowing for less frequent dosing and a more sustained therapeutic effect. nih.gov

Targeted Drug Development

The unique properties of the this compound scaffold make it a valuable tool for developing drugs that target specific disease areas.

Many neurological disorders are linked to imbalances in neurotransmitter systems, particularly the γ-aminobutyric acid (GABA) system, which is the primary inhibitory neurotransmitter in the central nervous system (CNS). nih.govresearchgate.net However, GABA itself cannot be used as a drug because its high polarity prevents it from crossing the blood-brain barrier. nih.gov

The solution is to design GABA analogues that can penetrate the CNS. This compound provides an ideal scaffold for this purpose. Its rigid structure allows for the creation of conformationally restricted GABA analogues. This structural constraint helps to improve the molecule's pharmacokinetic properties, facilitating its transport into the brain while maintaining the necessary geometry to interact with GABA receptors or transporters. nih.gov Research into related cyclic amino acid derivatives has shown that they can be potent modulators of the GABA system. nih.gov

| Compound | Target | Activity Metric | Value |

|---|---|---|---|

| Benzylthioether derivative of 4-aminocyclopent-1-enecarboxylic acid | GABA-A Receptor | IC₅₀ (Antagonist Activity) | 42 µM |

Data from a study on a structurally related GABA analogue. nih.govresearchgate.net

The development of new painkillers (analgesics) and anti-inflammatory drugs is another area where this compound shows promise. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory prostaglandins. researchgate.net

The this compound scaffold can be used to develop novel chemical entities with analgesic and anti-inflammatory properties. mdpi.com By functionalizing the scaffold, researchers can design molecules that selectively target enzymes like COX-1 and COX-2. The selectivity for COX-2 is often a key goal in modern anti-inflammatory drug design, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. The rigid framework allows for precise positioning of functional groups to optimize binding within the active site of these enzymes.

| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Ibuprofen | 13,000 | 370,000 | 0.04 |

| Diclofenac | ~500 | ~500 | ~1 |

| Celecoxib | 39.8 | 4.8 | 8.3 |

Data is for representative NSAIDs to illustrate typical activity profiles. amegroups.cnselleckchem.com

Proline Mimicry in Peptide Ligands

This compound is utilized as a mimic for L-proline in the synthesis of cyclic peptides to investigate their structural properties. nih.gov Its rigid cyclohexane ring introduces conformational constraints that are valuable in studying peptide structure and function.

The incorporation of this compound (ACHC) as a proline substitute has been a key strategy in the development of analogs for endomorphin-2 (EM-2), an endogenous opioid peptide. nih.gov Research has focused on creating proteolytically stable and radiolabeled EM-2 analogs to better understand their binding to μ-opioid receptors. nih.gov

One such analog, where the Proline at position 2 was replaced with (1S,2R)-ACHC, demonstrated high affinity and specificity for μ-opioid receptors. nih.gov This analog, [(3H)][(1S,2R)ACHC]2EM-2, was found to be an agonist with significant resistance to enzymatic degradation. nih.gov The binding kinetics of this analog in rat brain membranes revealed a high affinity, as detailed in the table below. nih.gov

Binding Characteristics of [(3H)][(1S,2R)ACHC]2EM-2 in Rat Brain Membranes

| Parameter | Value |

|---|---|

| Dissociation Constant (KD) | 0.55 ± 0.06 nM |

| Receptor Density (Bmax) | 151 ± 4 fmol/mg protein |

| Specific Activity | 63.49 Ci/mmol |

Data sourced from a study on the pharmacology of a tritiated endomorphin-2 analog. nih.gov

The development of conformationally constrained analogs, such as those containing this compound, is instrumental in elucidating the topological requirements for peptide binding to receptors. nih.gov The high affinity, selectivity, and enzymatic stability of the [(3H)][(1S,2R)ACHC]2EM-2 analog make it a valuable tool for studying the topographical demands of μ-opioid-specific peptide binding. nih.gov By restricting the peptide's conformational freedom, researchers can gain insights into the specific spatial arrangement of amino acid residues necessary for effective receptor interaction. nih.gov The distribution of binding sites for this radiolabeled analog was found to align with the known locations of μ-opioid receptors in the rat brain, further validating its utility in such studies. nih.gov

Exploration in Antimicrobial Peptides

Despite the broad interest in antimicrobial peptides (AMPs) and the use of unnatural amino acids to enhance their properties, a review of the available literature did not yield specific studies on the incorporation of this compound into antimicrobial peptides. mdpi.comnih.govmdpi.comresearchgate.net While the modification of peptides with various amino acid analogs is a common strategy to improve their stability and efficacy, the application of this particular compound in the design of AMPs is not documented in the searched sources. nih.govmdpi.com

Biochemical Research Applications

The unique structural characteristics of this compound also lend themselves to broader biochemical research applications, particularly in the study of enzyme activity and protein interactions.

One of the significant advantages of incorporating carbocyclic β-amino acids like this compound into peptides is their enhanced resistance to proteolytic degradation. rsc.org This stability against proteases makes them useful for designing peptides that can persist in biological systems, which is a crucial attribute for therapeutic peptides. rsc.org While this compound is employed in biochemical research related to amino acid metabolism and protein synthesis, specific examples of its use as a direct tool for studying enzyme kinetics, such as an enzyme inhibitor, are not detailed in the available literature. chemimpex.com

The modulation of protein-protein interactions (PPIs) is a significant area of drug discovery, and peptides that can mimic or stabilize specific secondary structures are valuable tools in this field. nih.gov The incorporation of conformationally restricted amino acids like this compound can induce specific secondary structures in peptides, such as extended conformations. researchgate.net While homooligomers of this amino acid tend to adopt extended structures, its presence in α/β-peptides can favor the formation of 11/9-helices. researchgate.netelsevierpure.com This ability to control peptide conformation is a key principle in designing molecules that can interact with the often large and flat surfaces involved in protein-protein interactions. nih.gov Although the direct application of a this compound-containing peptide to modulate a specific protein-protein interaction is not explicitly detailed in the reviewed literature, its use as a structural building block in peptide design is a relevant strategy for this area of research. chemimpex.comresearchgate.net

Amino Acid Metabolism and Protein Synthesis

Extensive research into the chemical properties and synthesis of this compound has solidified its role as a valuable building block in organic chemistry, particularly in the creation of peptidomimetics and foldamers. However, there is a notable absence of scientific literature detailing the direct participation of this compound in the core biological processes of amino acid metabolism and protein synthesis.

As a non-proteinogenic amino acid, this compound is not one of the twenty standard amino acids that are genetically coded for and incorporated into proteins during ribosomal translation. Scientific investigations have largely focused on its utility in synthetic applications rather than its potential interactions with metabolic pathways within biological systems.

Consequently, there are no detailed research findings available to populate the following areas:

Interaction with Metabolic Pathways: There is no documented evidence of this compound being a substrate or inhibitor for the enzymes typically involved in the catabolism or anabolism of standard amino acids. The metabolic fate of this compound in living organisms has not been a subject of published research.

Incorporation into Polypeptides: The cellular machinery for protein synthesis is highly specific for the canonical amino acids. Studies on the incorporation of unnatural amino acids into proteins typically require significant engineering of the translational apparatus, such as creating mutant aminoacyl-tRNA synthetases and suppressor tRNAs. No such studies have been reported for this compound.

Role As a Chiral Building Block in Organic Synthesis

Chiral Catalysis and Asymmetric Induction

While cis-2-aminocyclohexanecarboxylic acid itself is not typically used directly as a catalyst, its derivatives are valuable as chiral ligands in asymmetric catalysis and as chiral auxiliaries to induce stereoselectivity in chemical reactions. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. nih.gov

Derivatives of cyclic β-amino acids, including those based on the aminocyclohexane scaffold, have been explored for their potential in asymmetric synthesis. For example, prolinamide derivatives of 2-aminocyclohexanols have been used as organocatalysts in asymmetric aldol (B89426) reactions, demonstrating good yields and stereoselectivities. researchgate.net The rigid bicyclic structure of some derivatives can create a well-defined chiral environment around a metal center in a catalyst complex, leading to high levels of asymmetric induction. nih.gov

The development of modular chiral ligands from amino acids has shown that the specific stereochemistry and functional groups of the amino acid can significantly influence the enantioselectivity of reactions such as the addition of organozinc reagents to aldehydes. figshare.com While direct examples focusing solely on this compound are not extensively documented in broad reviews, the principles established with similar cyclic amino acid structures suggest its potential in these applications. The table below outlines the roles of related amino acid derivatives in asymmetric synthesis, illustrating the potential applications for this compound.

| Type of Asymmetric Synthesis | Role of Amino Acid Derivative | Example Reaction |

| Organocatalysis | Forms the backbone of a prolinamide-type catalyst. researchgate.net | Asymmetric aldol reaction. researchgate.net |

| Chiral Ligand for Metal Catalysis | Serves as a chiral scaffold for ligands in metal-catalyzed reactions. nih.gov | Copper-catalyzed asymmetric Henry reaction. nih.gov |

| Chiral Auxiliary | Temporarily attached to a substrate to direct the stereochemical outcome of a reaction. nih.gov | Asymmetric alkylations, aldol reactions, and Diels-Alder reactions. nih.gov |

This table is based on data from research on the applications of amino acid derivatives in asymmetric catalysis. nih.govresearchgate.netnih.gov

Synthesis of Aminocyclitol Antibiotics

Aminocyclitol antibiotics, such as spectinomycin (B156147) and validamycin, are a class of naturally occurring bioactive compounds characterized by an aminocyclitol core structure. nih.govnih.gov The biosynthesis of these antibiotics in microorganisms typically starts from simple sugars, such as D-glucose 6-phosphate or sedoheptulose (B1238255) 7-phosphate, which are enzymatically converted into the characteristic aminocyclitol ring. nih.gov There is no evidence to suggest that this compound serves as a direct precursor in the natural biosynthetic pathways of these antibiotics.

However, in the context of chemical synthesis, building blocks with pre-existing stereochemistry are highly valuable. While the total synthesis of complex molecules like validamycin A has been achieved, these syntheses typically build the aminocyclohexane core from other precursors or involve the glycosylation of a pre-formed aglycone. rsc.org

The chemical modification of existing aminocyclitol antibiotics to create new derivatives with improved properties is a common strategy. For instance, various synthetic modifications of spectinomycin have been developed to enhance its potency and antibacterial spectrum. nih.gov These modifications, however, generally start from the natural product itself rather than from a simple building block like this compound.

Currently, the scientific literature does not extensively document the use of this compound as a starting material for the total synthesis of aminocyclitol antibiotics. The focus in this area has primarily been on understanding the natural biosynthetic pathways and on the semi-synthesis of derivatives from the natural products.

Emerging Applications and Supramolecular Assemblies

Materials Science: Development of Polymers with Specific Properties

The bifunctional nature of cis-2-aminocyclohexanecarboxylic acid, containing both a carboxylic acid and an amine group, allows it to be used as a monomer for the synthesis of various polymers, particularly polyamides. The rigid cyclohexane (B81311) ring in the polymer backbone can impart unique thermal and mechanical properties to the resulting materials.

While direct research on polymers solely derived from this compound for the applications below is limited in publicly available literature, the principles of polymer chemistry allow for extrapolation of its potential based on the properties of similar aliphatic and cycloaliphatic polyamides.

Polyamides derived from cyclic monomers are known for their potential in high-performance coatings and adhesives due to their mechanical strength, toughness, and chemical resistance. The incorporation of the cis-cyclohexyl ring from this compound into a polyamide backbone could theoretically lead to polymers with high glass transition temperatures (Tg), good thermal stability, and excellent adhesive properties. These characteristics are desirable for protective coatings on various substrates and for structural adhesives in demanding applications. The cis-configuration may influence the chain packing and morphology of the polymer, potentially leading to materials with tailored adhesion and barrier properties.

Table 1: Potential Properties of Polyamides Incorporating this compound

| Property | Potential Characteristic | Rationale |

|---|---|---|

| Glass Transition Temperature (Tg) | Elevated | The rigid cycloaliphatic ring restricts chain mobility. |

| Mechanical Strength | High | Amide linkages and rigid backbone contribute to strength. |

| Adhesion | Strong | Polar amide groups can form strong interactions with surfaces. |

| Chemical Resistance | Good | Stable polyamide backbone offers resistance to solvents and chemicals. |

| Flexibility | Moderate to Low | The rigid ring structure may reduce flexibility compared to linear aliphatic polyamides. |

The field of drug delivery often utilizes biodegradable and biocompatible polymers to encapsulate and control the release of therapeutic agents. Polyamides and polyesters are two classes of polymers extensively studied for these applications. While specific research on drug delivery systems based on homopolymers of this compound is not widely reported, its structure suggests potential as a monomer for creating biodegradable polymer-drug conjugates or nanoparticles.

Table 2: Potential Features of this compound-Based Polymers in Drug Delivery

| Feature | Potential Application | Mechanism |

|---|---|---|

| Biocompatibility | Drug carrier | Amino acid-based structure may lead to lower toxicity. |

| Biodegradability | Controlled release | Polymer backbone could be designed to be hydrolytically or enzymatically cleaved. |

| Drug Conjugation | Targeted delivery | Amine or carboxyl groups can be used as handles for drug attachment. |

| Nanoparticle Formation | Encapsulation | Self-assembly or nanoprecipitation methods could form drug-loaded nanoparticles. |

Self-Assembly into Higher-Order Structures (e.g., Vesicles)

The self-assembly of molecules into well-defined, higher-order structures is a cornerstone of supramolecular chemistry and nanotechnology. While there is no evidence in the reviewed literature of the single molecule of this compound self-assembling into vesicles, peptides incorporating this cyclic β-amino acid have demonstrated the ability to form such complex structures.

Research has shown that the conformational preferences of this compound residues can direct the folding of peptides into specific secondary structures, such as helices. In some cases, these folded structures can then undergo further self-assembly. For instance, a hexamer containing alternating this compound residues has been observed to undergo hydrophobically driven self-assembly into vesicles with diameters of approximately 100 nm. researchgate.net

Table 3: Self-Assembly of a Peptide Containing this compound

| Assembled Structure | Size | Driving Force | Key Component | Reference |

|---|

Computational and Theoretical Investigations

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are used to study the motion of atoms and molecules and to understand their conformational flexibility. These techniques have been applied to systems containing cis-2-aminocyclohexanecarboxylic acid, particularly when it is incorporated into larger structures such as peptides.

In one such study, MD simulations were performed on cyclic peptides containing this compound to investigate their three-dimensional structures. rsc.org The simulations were carried out using the GROMACS3 software package, a common tool for high-performance molecular dynamics. The theoretical investigations involved simulating the peptide in a cubic solvent box with periodic boundary conditions, which mimics the behavior of the molecule in a solution. rsc.org The simulation was run for 1.2 nanoseconds, allowing for the observation of the molecule's dynamic behavior over time. rsc.org Snapshots from this simulation were then clustered to identify the most stable and frequently occurring conformations. rsc.org

The general procedure for such a simulation is outlined in the table below.

| Simulation Step | Description | Typical Parameters |

| System Setup | The molecule is placed in a simulation box, often filled with a solvent like water or DMSO, to mimic experimental conditions. | Cubic box with periodic boundary conditions. |

| Energy Minimization | The initial structure is optimized to remove any unfavorable atomic clashes or high-energy conformations. | Steepest descent or conjugate gradient algorithms. |

| Equilibration | The system is gradually heated to the desired temperature and the pressure is adjusted to match experimental conditions. This allows the solvent molecules to relax around the solute. | NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature) ensembles. |

| Production Run | The simulation is run for an extended period to sample the conformational space of the molecule. Atomic coordinates and velocities are saved at regular intervals. | 1.2 ns simulation time, with data saved every 0.5 ps. rsc.orgnih.gov |

| Analysis | The resulting trajectory is analyzed to determine structural properties, such as stable conformations, hydrogen bonding patterns, and dynamic motions. | Cluster analysis, root-mean-square deviation (RMSD). rsc.org |

These simulations, when combined with experimental data from techniques like Nuclear Magnetic Resonance (NMR), provide a detailed picture of the molecule's structure and behavior in solution. rsc.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely used to calculate the optimized geometries, energies, and other molecular properties of molecules with a good balance of accuracy and computational cost.

While detailed DFT studies on the isolated this compound are not extensively documented in the provided search results, the methodology has been applied to closely related derivatives. For instance, high-level quantum chemical calculations have been used to characterize the minimum energy structures of derivatives like cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid.

In a study on a similar compound, the N-acetyl-N'-methylamide derivative of cis-1-amino-2-phenylcyclohexanecarboxylic acid, DFT calculations at the B3LYP/6-31+G(d,p) level of theory were employed to analyze its conformational profile in different environments, including the gas phase, chloroform, and aqueous solutions. nih.gov Such calculations can predict the relative energies of different conformers, providing insight into which structures are most stable.

The table below summarizes the kind of data that can be obtained from DFT calculations on a molecule and its conformers. The data presented here is illustrative of the outputs of such a study.

| Property | Description | Example Finding for a Derivative |

| Optimized Geometry | The calculation determines the lowest energy arrangement of atoms, providing precise bond lengths and angles. | The benzimidazole (B57391) ring has a planar structure with two carboxylate groups in the cis-configuration. mdpi.com |

| Relative Energy (ΔE) | The energy of each stable conformation is calculated relative to the most stable conformer. | The energy differences between two amido forms can vary between 0.25 to 1.96 kcal/mol. mdpi.com |

| Gibbs Free Energy (ΔG) | This value includes entropic and thermal contributions, giving a more accurate picture of conformational stability at a given temperature. | Amido forms are more stable than amidic acid forms by about 28–31 Kcal. mdpi.com |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and electronic excitability of the molecule. | DFT studies suggest that HOMO is over the substituted aromatic ring, while LUMO is present mainly over the indole (B1671886) side. |

DFT calculations are also used to predict spectroscopic properties, such as theoretical vibrational circular dichroism (VCD) and NMR spectra, which can then be compared with experimental data to confirm the absolute configuration and predominant conformation of a molecule.

Prediction of Conformational Preferences

The conformational preferences of this compound are largely dictated by the stereochemistry of its cyclohexane (B81311) ring. As a cis-1,2-disubstituted cyclohexane, the molecule is expected to exist primarily in a chair conformation. In this conformation, one substituent will be in an axial position and the other in an equatorial position. The ring can undergo a "ring flip," which interconverts the axial and equatorial positions of the substituents. These two chair conformations are in equilibrium with each other.

The conformational preference of a related compound, cis-2-aminocyclohex-4-enecarboxylic acid, has been shown to be similar to that of this compound. elsevierpure.com Computational studies on derivatives have provided more specific insights into the conformational landscape. For example, quantum mechanical calculations on the N-acetyl-N'-methylamide derivative of cis-1-amino-2-phenylcyclohexanecarboxylic acid revealed a complex potential energy surface with multiple minimum energy conformations. nih.gov

The stability of these conformers is influenced by several factors, including:

Steric Hindrance: Interactions between bulky substituents can destabilize certain conformations.

Intramolecular Hydrogen Bonding: The presence of both an amino group (-NH2) and a carboxylic acid group (-COOH) allows for the possibility of intramolecular hydrogen bonds, which can stabilize specific conformations.

Solvent Effects: The surrounding solvent can influence conformational preferences by stabilizing or destabilizing certain conformers through interactions like hydrogen bonding.

The following table illustrates the possible chair conformations for this compound and the expected equilibrium.

| Conformer | Amino Group Position | Carboxylic Acid Group Position | Relative Stability |

| Chair Form 1 | Axial | Equatorial | Approximately equal to Chair Form 2 |

| Chair Form 2 | Equatorial | Axial | Approximately equal to Chair Form 1 |

In the absence of significant intramolecular interactions that would favor one form over the other, the two chair conformations are expected to be of similar energy and thus exist in roughly equal populations at room temperature. More complex computational models, such as those mapping the entire conformational energy landscape, would be needed to precisely quantify the energy differences and the barriers to interconversion between these and other less stable conformations like the boat or twist-boat forms. chemrxiv.org

Future Directions in Cis 2 Aminocyclohexanecarboxylic Acid Research

Advanced Synthesis of Novel Derivatives

Future synthetic efforts will likely focus on creating a broader array of cis-2-aminocyclohexanecarboxylic acid derivatives with diverse functionalities. The development of more efficient and stereoselective synthetic routes is crucial for accessing these novel compounds. Key areas of future synthetic exploration include:

Multi-component Reactions: Designing one-pot, multi-component reactions to introduce complexity and diversity in a single synthetic operation. This approach can accelerate the discovery of new derivatives by rapidly generating libraries of compounds.

Catalytic C-H Functionalization: Employing advanced catalytic systems to directly modify the cyclohexyl ring's C-H bonds. This would enable the introduction of various substituents at specific positions, which is challenging with current methods.

Flow Chemistry: Utilizing microreactor technology for the continuous and scalable synthesis of derivatives. Flow chemistry offers improved control over reaction parameters, enhanced safety, and the potential for automated synthesis.

Enzymatic and Biocatalytic Methods: Leveraging enzymes to perform highly selective transformations, such as asymmetric hydroxylations or aminofluorinations, providing access to enantiomerically pure and complex derivatives. researchgate.net

These advanced synthetic strategies will be instrumental in generating a new generation of this compound-based molecules with tailored properties.

Exploration of New Foldamer Topologies

This compound and its analogues have proven to be excellent building blocks for creating foldamers—oligomers that adopt well-defined secondary structures. elsevierpure.com Future research is expected to venture beyond the known helical and hairpin motifs to explore more complex and functional topologies.

Key research directions include:

Hybrid Oligomers: Incorporating this compound into peptides and other oligomers to create hybrid structures with novel folding patterns and enhanced stability.

Sheet-like Architectures: Designing sequences that promote the formation of β-sheet-like structures, which are prevalent in natural proteins and have significant potential in materials science and as therapeutic agents.

Switchable Foldamers: Engineering foldamers that can change their conformation in response to external stimuli such as light, pH, or the binding of a specific molecule. This could lead to the development of molecular sensors and smart materials.

Self-Assembling Nanostructures: Investigating the self-assembly of this compound-containing foldamers into higher-order structures like nanotubes, vesicles, and hydrogels for applications in drug delivery and tissue engineering. nih.gov

The exploration of these new topologies will expand the structural diversity and functional capabilities of foldamers derived from this unique amino acid.

Expanded Pharmacological Applications and Structure-Activity Relationships

The constrained cyclic structure of this compound makes it an attractive scaffold for designing peptidomimetics and other bioactive molecules. chemimpex.com Future pharmacological research will likely focus on expanding its applications and establishing clear structure-activity relationships (SAR).

Potential areas for future investigation include:

Targeting Protein-Protein Interactions (PPIs): Utilizing derivatives of this compound to mimic helical or turn structures of proteins, thereby enabling the design of inhibitors for challenging PPI targets implicated in various diseases.

Antimicrobial Peptidomimetics: Developing foldamers that mimic the structure and function of natural antimicrobial peptides to combat drug-resistant bacteria.

Neurological Disorders: Synthesizing and evaluating new derivatives for their potential to modulate neurotransmitter receptors and transporters, building on initial findings that suggest applications in this area. chemimpex.com

Systematic SAR Studies: Conducting comprehensive studies to understand how modifications to the cyclohexyl ring and the amino and carboxyl groups affect biological activity. This will enable the rational design of more potent and selective therapeutic agents.

A deeper understanding of the SAR will be crucial for translating the potential of this compound derivatives into clinically effective drugs.

Integration into Complex Supramolecular Systems

The ability of this compound-based molecules to engage in predictable non-covalent interactions makes them ideal components for constructing complex supramolecular systems. Future research will explore the integration of these molecules into larger, functional assemblies.

Key research avenues include:

Molecular Recognition: Designing host molecules based on this compound for the selective recognition and binding of guest molecules, with applications in sensing and separations.

Self-Sorting Networks: Creating complex mixtures of self-assembling components that can recognize and selectively assemble with their intended partners, leading to the spontaneous formation of intricate, multi-component architectures.

Functional Materials: Incorporating derivatives into polymers and other materials to control their morphology and impart specific functions, such as chirality or catalytic activity.

Responsive Systems: Developing supramolecular systems that can be assembled or disassembled in response to external signals, allowing for the controlled release of encapsulated cargo or the modulation of material properties.

The integration of this compound into such systems will pave the way for the development of advanced materials with dynamic and responsive properties.

Development of New Spectroscopic and Computational Tools

Advancements in analytical techniques are essential for characterizing the structure and dynamics of molecules and materials derived from this compound. Future research will focus on developing and applying new spectroscopic and computational tools.

Prospective developments include:

Advanced NMR Spectroscopy: Employing higher-field magnets and novel pulse sequences to obtain more detailed structural information on complex foldamers and supramolecular assemblies in solution. nih.gov

Chiroptical Spectroscopy: Using techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) to probe the chirality and secondary structure of new foldamer topologies.

Computational Modeling: Developing more accurate force fields and employing advanced simulation techniques, such as density functional theory (DFT) and molecular dynamics (MD), to predict the conformational preferences, folding landscapes, and interaction energies of this compound-containing systems. nih.govresearchgate.net

Integrated Approaches: Combining experimental data from various spectroscopic techniques with computational modeling to generate highly resolved and validated structural models of complex systems. sharif.edumdpi.com

These advanced tools will provide unprecedented insights into the behavior of this compound derivatives, accelerating their development for various applications.

Q & A

Q. What are the established synthetic routes for cis-2-aminocyclohexanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves catalytic hydrogenation of precursor compounds. For example, catalytic hydrogenation of a nitroacrylate-furan Diels-Alder adduct using Pd(OH)₂, followed by hydrolysis with 6 M HCl, yields this compound with a 76% yield over two steps . Stereochemical control is achieved via chiral catalysts or enantioselective hydrogenation conditions. Reaction temperature, solvent polarity, and catalyst loading are critical for minimizing racemization and ensuring high enantiomeric excess (ee).

Q. What analytical techniques are recommended for characterizing the purity and stereochemistry of this compound?

High-performance liquid chromatography (HPLC) with chiral columns is essential for determining enantiomeric purity (e.g., ≥98% purity confirmed by HPLC) . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H- and ¹³C-NMR, resolves cyclohexane ring conformation and amino/carboxylic acid group positioning. X-ray crystallography is used for absolute stereochemical confirmation .

Q. How does the solubility profile of this compound affect its application in aqueous vs. organic reaction systems?

The compound is sparingly soluble in nonpolar solvents but dissolves in polar solvents like water or methanol due to its zwitterionic nature. Solubility can be enhanced via salt formation (e.g., hydrochloride derivatives) or derivatization (e.g., esterification of the carboxylic acid group) .

Advanced Research Questions

Q. How does the incorporation of this compound into α/β-peptide hybrids influence secondary structure formation?

In mixed α/β-peptides (e.g., Ac-Ala-β-ACHC-Ala-NHBn), the constrained cyclohexane ring enforces a 9/11 mixed helix conformation. Infrared (IR) and ultraviolet (UV) spectroscopy identify hydrogen-bonding patterns and backbone rigidity, critical for designing foldamers with tailored bioactivity .

Q. What strategies enable enantioselective synthesis of hydroxylated derivatives of this compound?

Diels-Alder reactions between ethyl (E)-3-nitroacrylate and furan generate precursors for mono- and dihydroxylated derivatives. Subsequent hydrogenation and acid hydrolysis yield enantiomerically pure hydroxylated analogs, with yields exceeding 77% over three steps .

Q. How do salt forms (e.g., hydrochloride) of this compound impact crystallinity and stability in solid-state formulations?

Hydrochloride salts improve thermal stability (mp >300°C) and crystallinity, as confirmed by differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). These properties are vital for optimizing storage conditions and bioavailability in pharmaceutical applications .

Methodological Considerations

- Stereochemical Analysis : Use circular dichroism (CD) spectroscopy to monitor helix handedness in β-peptides .

- Synthetic Optimization : Screen palladium catalysts (e.g., Pd/C vs. Pd(OH)₂) to enhance hydrogenation efficiency .

- Stability Testing : Conduct accelerated degradation studies under varying pH and temperature to assess hydrolytic stability of the carboxylic acid group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.